molecular formula C21H36O3 B588247 Glycidyl Linoleate-d5 CAS No. 1246834-15-0

Glycidyl Linoleate-d5

Cat. No.: B588247
CAS No.: 1246834-15-0
M. Wt: 341.547
InChI Key: LOGTZDQTPQYKEN-HRFNPRCSSA-N
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Description

Glycidyl Linoleate-d5: is a deuterium-labeled analog of glycidyl linoleate, a glycidyl ester of linoleic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C21H31D5O3, and it has a molecular weight of 341.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Linoleate-d5 involves the esterification of deuterium-labeled linoleic acid with glycidol. The reaction typically occurs under mild conditions to prevent the degradation of the ester bond. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Glycidyl Linoleate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycidyl Linoleate-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of glycidyl esters in various samples.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycidyl esters in biological systems.

    Medicine: Investigated for its potential role in drug development and pharmacokinetic studies.

    Industry: Used in the quality control of food products to monitor the presence of glycidyl esters

Mechanism of Action

The mechanism of action of Glycidyl Linoleate-d5 involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The deuterium labeling allows for precise tracking and quantification using mass spectrometry. The molecular targets and pathways involved include lipid metabolism pathways and enzymatic reactions involving glycidyl esters .

Comparison with Similar Compounds

    Glycidyl Linoleate: The non-deuterated analog of Glycidyl Linoleate-d5.

    Glycidyl Oleate: Another glycidyl ester of a different fatty acid (oleic acid).

    Glycidyl Stearate: A glycidyl ester of stearic acid

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .

Properties

IUPAC Name

oxiran-2-ylmethyl (9Z,12Z)-2,2,3,3,4-pentadeuteriooctadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i15D,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGTZDQTPQYKEN-SOGOZOQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCC/C=C\C/C=C\CCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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